N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The compound, also known as N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide, is a member of the class of substituted anilines . It is primarily used as a herbicide to control most annual grasses and many annual broad-leaved weeds . The primary targets of this compound are the mitotic apparatus in plant cells .
Mode of Action
The compound acts selectively, being absorbed by both roots and leaves of plants . It inhibits mitosis and cell division, thereby preventing the growth of unwanted plants . This is achieved by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .
Biochemical Pathways
The compound affects the isoprenoid pathway, altering the levels of plant hormones . It inhibits the synthesis of gibberellins, a group of plant hormones that promote stem elongation . This leads to an accumulation of precursors in the terpenoid pathway, resulting in the production of abscisic acid . Abscisic acid is another plant hormone that plays a role in seed dormancy and the plant’s response to stress .
Pharmacokinetics
It is known to be persistent in the environment , suggesting that it may have a long half-life and could accumulate in the soil or water where it is applied. This could potentially affect its bioavailability and the duration of its action.
Result of Action
The result of the compound’s action is the effective control of unwanted plants. By inhibiting cell division and disrupting normal plant growth, the compound prevents the proliferation of weeds and other undesirable plants . This can lead to healthier crops and improved yields.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, its persistence suggests that it could remain active for a long time in certain environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with diphenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond.
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Step 1: Synthesis of 1,3,4-thiadiazole derivative
- Reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
- Heating the mixture to promote cyclization, forming the thiadiazole ring.
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Step 2: Formation of this compound
- Reacting the thiadiazole derivative with diphenylacetic acid chloride in the presence of a base such as triethylamine.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-(2-phenylphenoxy)acetamide
- 2-(2,5-dimethylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide stands out due to its unique combination of the thiadiazole ring and diphenylacetamide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-15(4-2)20-23-24-21(26-20)22-19(25)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHPAJBWTUAJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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